

Terrestribisamide from Peltophorum pterocarpum: A Technical Guide to its Discovery and Isolation

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of **Terrestribisamide**, a cinnamic acid-derived bisamide alkaloid, from the flowers of Peltophorum pterocarpum. The information presented herein is compiled from published research and is intended to serve as a foundational resource for further investigation and development of this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the isolation and biological activity of **Terrestribisamide** from Peltophorum pterocarpum.

Table 1: Isolation and Quantification of Terrestribisamide



Parameter	Value	Method	Reference
Plant Material	Flowers of Peltophorum pterocarpum	-	[1][2][3]
Extraction Method	Cold Percolation with Methanol	-	[3]
Crude Methanol Extract Yield	3.36%	Gravimetric	[3]
Terrestribisamide Content	0.145% of methanolic extract	HPLC	[1][2][3]
Bergenin Content	0.399% of methanolic extract	HPLC	[1][2][3]

Table 2: Biological Activity of **Terrestribisamide**

Activity	Assay	Cell Line <i>l</i> Organism	Result	Reference
Cytotoxicity	MTT Assay	COLO320 (colorectal adenocarcinoma)	IC50: 50 μg/mL	[1][2][3]
83.22% activity at 200 μg/mL	[1][2][3]			
Antimicrobial	Not Specified	Tested bacterial and fungal strains	Moderate activity	[1][2][3]
Antioxidant	Not Specified	-	Potent activity at 1 mg/mL	[1][2][3]

Experimental Protocols



The following are detailed methodologies for the key experiments involved in the isolation and characterization of **Terrestribisamide**.

Plant Material Collection and Preparation

- Plant Material: The flowers of Peltophorum pterocarpum (DC.) Baker ex. K. Heyne were collected.
- Preparation: The collected flowers were shade-dried and then ground into a fine powder using an electric blender.

Extraction of Terrestribisamide

- Method: Cold percolation was employed for the extraction.
- Solvent: Methanol was used as the extraction solvent.
- Procedure: The powdered flower material was subjected to cold percolation with methanol. The resulting methanol extract was filtered and concentrated under reduced pressure to yield a crude extract. The overall yield of the crude methanol extract was 3.36%.[3]

Isolation and Purification

- Chromatography: The crude methanol extract was subjected to column chromatography over silica gel.
- Elution: A gradient of hexane and ethyl acetate was used as the mobile phase, with increasing amounts of ethyl acetate.
- Fraction Collection: Fractions were collected and monitored by an appropriate method (e.g., Thin Layer Chromatography) to identify those containing Terrestribisamide.
- Final Purification: Fractions rich in **Terrestribisamide** were combined and further purified to yield the final compound.

Spectroscopic Characterization

The structure of the isolated **Terrestribisamide** was confirmed using various spectroscopic techniques.



- Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer grating spectrophotometer using KBr disks.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded.
- Mass Spectrometry (MS): Mass spectral data was obtained to determine the molecular weight and fragmentation pattern of the compound.

Note: The specific chemical shifts and coupling constants for NMR, as well as the detailed mass fragmentation data, are not fully available in the provided search results. Access to the full-text publication is recommended for these specific details.

Cytotoxicity Assay (MTT Method)

- Cell Line: COLO320 colorectal adenocarcinoma cells were used.
- Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Cells were seeded in 96-well plates at a specific density.
 - After cell attachment, the medium was replaced with fresh medium containing various concentrations of **Terrestribisamide**.
 - The plates were incubated for a specified period.
 - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
 - The plates were further incubated to allow for the formation of formazan crystals by viable cells.
 - The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

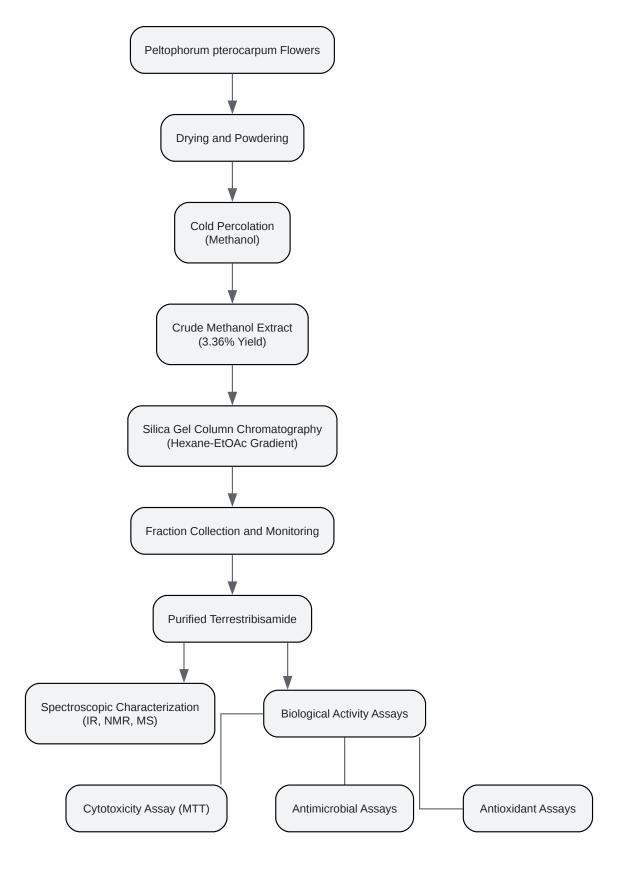


- The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The concentration of **Terrestribisamide** that inhibited 50% of cell growth (IC₅₀) was calculated.

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of **Terrestribisamide** from Peltophorum pterocarpum.





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Caption: Workflow for the isolation and characterization of **Terrestribisamide**.



This technical guide provides a summary of the available information on the discovery and isolation of **Terrestribisamide** from Peltophorum pterocarpum. For researchers and drug development professionals, this document can serve as a starting point for further exploration of this promising natural product. Accessing the primary research article is highly recommended for more in-depth details of the experimental procedures and complete characterization data.

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